molecular formula C7H13N3O B8284379 N-cyanomethyl-N'-(1,1-dimethylethyl)urea

N-cyanomethyl-N'-(1,1-dimethylethyl)urea

Cat. No.: B8284379
M. Wt: 155.20 g/mol
InChI Key: LHHVKOZHTLETLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyanomethyl-N'-(1,1-dimethylethyl)urea is a substituted urea derivative characterized by a cyanomethyl group (-CH2CN) attached to one nitrogen atom and a tert-butyl (1,1-dimethylethyl) group on the adjacent nitrogen. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous urea derivatives. Substituted ureas are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their tunable physicochemical properties and biological activity .

Such structural features are critical in determining compound behavior in biological systems or synthetic pathways.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-tert-butyl-3-(cyanomethyl)urea

InChI

InChI=1S/C7H13N3O/c1-7(2,3)10-6(11)9-5-4-8/h5H2,1-3H3,(H2,9,10,11)

InChI Key

LHHVKOZHTLETLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Urea Derivatives

Structural Analogues with tert-Butyl Substituents

Tebuthiuron (CAS 34014-18-1)
  • Structure : N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea.
  • Properties: A non-selective herbicide with a thiadiazolyl ring and dimethylurea backbone.
  • Toxicity : LD50 (rat, oral) = 630 mg/kg, indicating moderate toxicity .
  • Key Difference: Tebuthiuron lacks a cyanomethyl group but incorporates a heterocyclic thiadiazolyl ring, enhancing its herbicidal activity.
Diafenthiuron (CAS 80060-09-9)
  • Structure: Includes N'-(1,1-dimethylethyl)urea and a bis-isopropylphenoxy group.
  • Application : Acaricide and insecticide targeting mite populations.
  • Metabolism : Degrades into carbodiimide and urea derivatives, highlighting metabolic instability compared to the target compound .
tert-Butylurea (CAS 4248-19-5)
  • Structure : Simplest tert-butyl-substituted urea (N-(1,1-dimethylethyl)urea).
  • Properties: Used as a synthetic intermediate. Limited toxicity data available, but structurally simpler than the target compound .

Table 1: Comparison of tert-Butyl-Containing Ureas

Compound Substituents Molecular Weight CAS Number Application Toxicity (LD50, rat oral)
Target Compound N-Cyanomethyl, N'-tert-butyl ~183.2 (est.) Not listed Research compound Unknown
Tebuthiuron Thiadiazolyl, dimethylurea 228.3 34014-18-1 Herbicide 630 mg/kg
Diafenthiuron Phenoxyphenyl, tert-butyl 464.5 80060-09-9 Acaricide Not reported
tert-Butylurea N-tert-butyl 116.16 4248-19-5 Synthetic intermediate Limited data

Structural Analogues with Cyano-Containing Substituents

1-Cyanoacetyl-3-methylurea (CAS 6972-77-6)
  • Structure: Cyanoacetyl and methyl groups on urea.
  • Application : Intermediate in organic synthesis.
  • Reactivity: The cyano group facilitates nucleophilic reactions, similar to the cyanomethyl group in the target compound .
N'-(4-Cyanophenyl)-N,N-dimethylurea (CAS 82261-41-4)
  • Structure: Aryl cyanophenyl and dimethyl substituents.
  • Use: Potential precursor for dyes or pharmaceuticals.
  • Key Difference: Aromatic substitution vs. aliphatic cyanomethyl in the target compound, affecting solubility and electronic properties .

Table 2: Cyano-Substituted Ureas

Compound Substituents Molecular Weight CAS Number Application
Target Compound N-Cyanomethyl, N'-tert-butyl ~183.2 (est.) Not listed Research compound
1-Cyanoacetyl-3-methylurea Cyanoacetyl, methyl 141.13 6972-77-6 Synthetic intermediate
N'-(4-Cyanophenyl)-N,N-dimethylurea 4-Cyanophenyl, dimethyl 203.22 82261-41-4 Chemical synthesis

Functional and Toxicity Comparisons

  • Electron-Withdrawing Effects: The cyanomethyl group may increase metabolic stability compared to alkyl or aryl substituents, as seen in 1-cyanoacetyl-3-methylurea .
  • Toxicity Trends : Compounds with heterocyclic groups (e.g., Tebuthiuron) exhibit higher toxicity than simpler ureas like tert-butylurea, suggesting the target compound’s toxicity profile may depend on substituent interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.